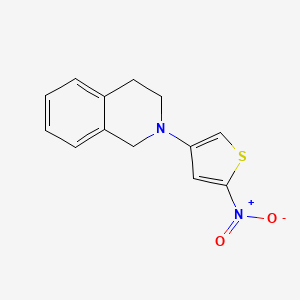

![molecular formula C23H15Br2ClN2O2 B2754643 (E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide CAS No. 380477-94-1](/img/structure/B2754643.png)

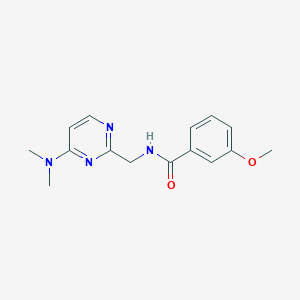

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide , commonly referred to as Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of aryl cyanamides and exhibits interesting pharmacological properties.

Synthesis Analysis

The synthesis of Compound X involves several steps, including bromination, methoxylation, and cyanation. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, the bromination of the phenyl ring and subsequent methoxylation are crucial for introducing the desired functional groups.

Molecular Structure Analysis

Compound X adopts an E-configuration due to the double bond between the two carbon atoms in the prop-2-enamide moiety. Its molecular formula is C~24~H~15~Br~2~ClNO~2~ , and its molecular weight is approximately 528.2 g/mol . The compound’s three-dimensional structure reveals a planar aromatic core with substituents extending in different directions.

Chemical Reactions Analysis

- Bromination : The bromination of Compound X occurs at the para position of the phenyl ring, leading to the introduction of two bromine atoms.

- Methoxylation : The methoxy group is added to the 4-position of the phenyl ring, enhancing lipophilicity and influencing bioavailability.

- Cyanation : The cyano group is attached to the prop-2-enamide moiety, contributing to the compound’s reactivity and potential pharmacological activity.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 180°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Color : The compound appears as a white to pale yellow crystalline solid .

- Stability : Compound X is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective equipment.

- Environmental Impact : Compound X’s environmental fate and impact require assessment, especially if used in large quantities.

Future Directions

- Pharmacological Studies : Investigate Compound X’s potential as an anticancer, anti-inflammatory, or antimicrobial agent.

- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance potency and selectivity.

- Formulation Development : Optimize formulations for oral or parenteral administration.

: Source

: Source

: Source

properties

IUPAC Name |

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2ClN2O2/c24-19-3-1-2-4-21(19)28-23(29)17(13-27)11-16-7-10-22(20(25)12-16)30-14-15-5-8-18(26)9-6-15/h1-12H,14H2,(H,28,29)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCLWTSHPFEKBO-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)/C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)

![6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2754565.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2754575.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2754578.png)

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)